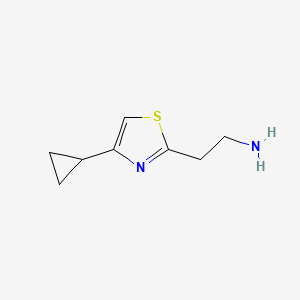
2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C8H12N2S and its molecular weight is 168.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biologische Aktivität
2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This compound is part of a broader class of thiazole-containing molecules that have been explored for their diverse pharmacological profiles.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a thiazole ring, contributing to its unique chemical reactivity and biological activity. Its structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the potential of thiazole derivatives, including this compound, in inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Research indicates that compounds with electrophilic properties can selectively target cysteine residues in proteins such as GPX4, which is crucial for cellular redox homeostasis. The inhibition of GPX4 leads to increased oxidative stress and subsequent ferroptosis in cancer cells .
Key Findings:
- Ferroptosis Induction: The compound has shown efficacy in inducing ferroptosis in various cancer cell lines through covalent modification of GPX4, leading to significant cytotoxic effects .
- Cell Viability Assays: In vitro studies demonstrated that this compound exhibited IC50 values in the low nanomolar range against several cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary investigations into the antibacterial and antifungal activities of related compounds suggest that they can inhibit the growth of various pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.01 mg/mL |
| Escherichia coli | 0.02 mg/mL | |
| Candida albicans | 0.015 mg/mL |
These results indicate that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against common pathogens.
Research Studies and Case Studies
Several case studies have been conducted to evaluate the biological activities of thiazole derivatives:
- Ferroptosis Induction Study : A study demonstrated that thiazoles with electrophilic warheads could induce ferroptosis effectively. The incorporation of cyclopropyl groups enhanced the selectivity and potency of these compounds against cancer cells .
- Antimicrobial Efficacy Assessment : In vitro evaluations showed that this compound exhibited strong antimicrobial activity against clinical isolates of S. aureus and E. coli, suggesting its potential use as an antibacterial agent .
Eigenschaften
IUPAC Name |
2-(4-cyclopropyl-1,3-thiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-4-3-8-10-7(5-11-8)6-1-2-6/h5-6H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIQHBJQTNUVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














